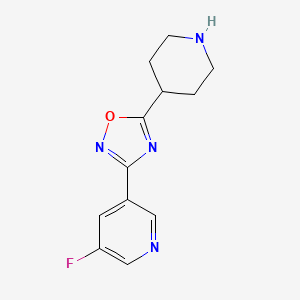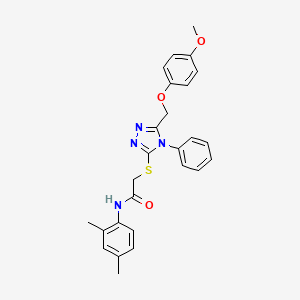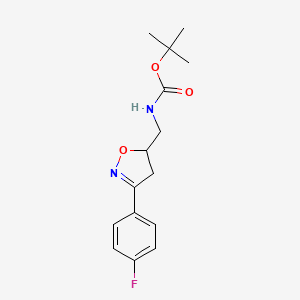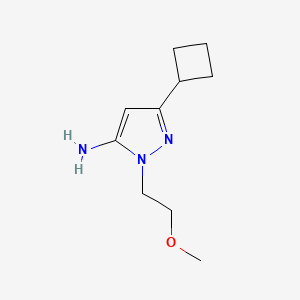![molecular formula C7H5Br2NO2 B11785412 4,6-Dibromobenzo[d][1,3]dioxol-5-amine](/img/structure/B11785412.png)
4,6-Dibromobenzo[d][1,3]dioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromobenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzo[d][1,3]dioxole, featuring two bromine atoms at the 4 and 6 positions and an amine group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromobenzo[d][1,3]dioxol-5-amine typically involves the bromination of benzo[d][1,3]dioxole derivatives. One common method is the bromination of 5-amino-1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromobenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: Nitro derivatives.
Reduction Products: Alkylamines.
Coupling Products: Complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromobenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.
Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 4,6-Dibromobenzo[d][1,3]dioxol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and amine group can form hydrogen bonds and other interactions with target molecules, influencing their function. In materials science, the compound’s electronic properties are exploited to create conductive or luminescent materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dibromobenzo[d][1,3]dioxole: Similar structure but lacks the amine group.
4,6-Dichlorobenzo[d][1,3]dioxol-5-amine: Chlorine atoms instead of bromine.
5-Amino-1,3-benzodioxole: Lacks the bromine atoms.
Uniqueness
4,6-Dibromobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both bromine atoms and an amine group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various targets.
Eigenschaften
Molekularformel |
C7H5Br2NO2 |
|---|---|
Molekulargewicht |
294.93 g/mol |
IUPAC-Name |
4,6-dibromo-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2,10H2 |
InChI-Schlüssel |
HRQZHDBTBCKGFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC(=C(C(=C2O1)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B11785337.png)




![5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11785362.png)


![2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11785383.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)


![2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11785402.png)
